Inhibitory Potency Differentiation
NLRP3-IN-27 demonstrates an IC₅₀ of 0.55 μM (550 nM) for NLRP3 inhibition . This places its potency in a distinct tier compared to well-characterized NLRP3 inhibitors. For reference, MCC950 (CRID3) is a potent nanomolar inhibitor with IC₅₀ values of 7.5 nM in BMDMs and 8.1 nM in HMDMs [1]. CY-09, another widely used tool compound, shows an IC₅₀ of approximately 5 μM in BMDMs [2]. Oridonin has a reported IC₅₀ of 0.5 μM [2]. Thus, NLRP3-IN-27 is ~73-fold less potent than MCC950 but ~9-fold more potent than CY-09, and nearly equipotent to oridonin.
| Evidence Dimension | NLRP3 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.55 μM |
| Comparator Or Baseline | MCC950: 7.5 nM (BMDM), 8.1 nM (HMDM); CY-09: 5 μM (BMDM); Oridonin: 0.5 μM (BMDM) |
| Quantified Difference | ~73-fold less potent than MCC950; ~9-fold more potent than CY-09; equipotent to oridonin |
| Conditions | Cell-based assays; specific cell types as noted |
Why This Matters
This intermediate potency may be advantageous for experiments where complete target blockade is undesirable or where nanomolar inhibitors exhibit off-target effects at higher concentrations.
- [1] TABLE 3. Potent small molecule inhibitors of the NLRP3 inflammasome. PMC12013246. View Source
- [2] Table 2. NLRP3 Inflammasome and Inflammatory Diseases. Hindawi. 2021. View Source
